1H,2H,3H-pyrido[2,3-b][1,4]oxazin-7-aminedihydrochloride
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Overview
Description
1H,2H,3H-pyrido[2,3-b][1,4]oxazin-7-amine dihydrochloride is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a fused pyridine and oxazine ring system, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H-pyrido[2,3-b][1,4]oxazin-7-amine dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dicarbonyl compounds with ammonium acetate in a solvent such as benzene, followed by heating to facilitate the formation of the oxazine ring . The reaction conditions often require a Dean-Stark apparatus to remove water and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H,2H,3H-pyrido[2,3-b][1,4]oxazin-7-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1H,2H,3H-pyrido[2,3-b][1,4]oxazin-7-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1H,2H,3H-pyrido[2,3-b][1,4]oxazin-7-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1H,2H,3H-pyrido[2,3-b][1,4]oxazin-7-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous.
Properties
Molecular Formula |
C7H11Cl2N3O |
---|---|
Molecular Weight |
224.08 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-amine;dihydrochloride |
InChI |
InChI=1S/C7H9N3O.2ClH/c8-5-3-6-7(10-4-5)11-2-1-9-6;;/h3-4,9H,1-2,8H2;2*1H |
InChI Key |
RTLDMTQZIVKFHP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=C(C=N2)N.Cl.Cl |
Origin of Product |
United States |
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